molecular formula C15H10O4 B14445440 5,7-Dihydroxy-4-phenylisochromen-1-one CAS No. 74919-06-5

5,7-Dihydroxy-4-phenylisochromen-1-one

Cat. No.: B14445440
CAS No.: 74919-06-5
M. Wt: 254.24 g/mol
InChI Key: ATULVSKGFTUYBY-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-4-phenylisochromen-1-one: is a chemical compound with the molecular formula C15H10O4. It is known for its unique structure, which includes a phenyl group attached to an isochromenone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-4-phenylisochromen-1-one typically involves the condensation of appropriate phenolic compounds with suitable aldehydes under acidic or basic conditions. One common method includes the use of resorcinol and benzaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the isochromenone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxy-4-phenylisochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,7-Dihydroxy-4-phenylisochromen-1-one is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is used in assays to evaluate its effects on cellular processes and enzyme activities .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-cancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-4-phenylisochromen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular signaling pathways can lead to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

  • 5,7-Dihydroxy-4-phenylcoumarin
  • 5,7-Dihydroxy-4-phenylchromen-2-one

Comparison: While 5,7-Dihydroxy-4-phenylisochromen-1-one shares structural similarities with these compounds, it is unique in its specific arrangement of functional groups and its isochromenone core. This uniqueness contributes to its distinct chemical reactivity and biological activity. For example, the presence of hydroxyl groups at positions 5 and 7 enhances its antioxidant properties compared to other similar compounds .

Properties

CAS No.

74919-06-5

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

5,7-dihydroxy-4-phenylisochromen-1-one

InChI

InChI=1S/C15H10O4/c16-10-6-11-14(13(17)7-10)12(8-19-15(11)18)9-4-2-1-3-5-9/h1-8,16-17H

InChI Key

ATULVSKGFTUYBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=O)C3=C2C(=CC(=C3)O)O

Origin of Product

United States

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